molecular formula C17H16BrNO B14483021 Quinolinium, 6-methoxy-1-(phenylmethyl)-, bromide CAS No. 63816-10-4

Quinolinium, 6-methoxy-1-(phenylmethyl)-, bromide

Cat. No.: B14483021
CAS No.: 63816-10-4
M. Wt: 330.2 g/mol
InChI Key: KLOXHFPRGMBVIB-UHFFFAOYSA-M
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Description

Quinolinium, 6-methoxy-1-(phenylmethyl)-, bromide is a chemical compound with the molecular formula C18H16BrNO2. It is a member of the quinolinium family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a quinolinium core substituted with a methoxy group at the 6-position and a phenylmethyl group at the 1-position, with bromide as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolinium, 6-methoxy-1-(phenylmethyl)-, bromide typically involves the reaction of 6-methoxyquinoline with benzyl bromide in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Quinolinium, 6-methoxy-1-(phenylmethyl)-, bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinium core to dihydroquinoline derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles to form different quinolinium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like chloride, iodide, and acetate can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinolinium derivatives with different functional groups, which can be further utilized in various applications.

Scientific Research Applications

Quinolinium, 6-methoxy-1-(phenylmethyl)-, bromide has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other quinolinium derivatives and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Quinolinium, 6-methoxy-1-(phenylmethyl)-, bromide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. It can also inhibit certain enzymes and proteins involved in cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-1-(2-oxo-2-phenylethyl)quinolinium bromide
  • 6-Methoxy-1-(2-(4-methylphenyl)-2-oxoethyl)quinolinium bromide
  • 4-Hydroxy-2-quinolones

Uniqueness

Quinolinium, 6-methoxy-1-(phenylmethyl)-, bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and phenylmethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

63816-10-4

Molecular Formula

C17H16BrNO

Molecular Weight

330.2 g/mol

IUPAC Name

1-benzyl-6-methoxyquinolin-1-ium;bromide

InChI

InChI=1S/C17H16NO.BrH/c1-19-16-9-10-17-15(12-16)8-5-11-18(17)13-14-6-3-2-4-7-14;/h2-12H,13H2,1H3;1H/q+1;/p-1

InChI Key

KLOXHFPRGMBVIB-UHFFFAOYSA-M

Canonical SMILES

COC1=CC2=C(C=C1)[N+](=CC=C2)CC3=CC=CC=C3.[Br-]

Origin of Product

United States

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